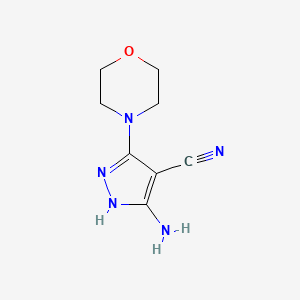

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

説明

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (5A3M4P4C) is a nitrogen-containing heterocyclic compound that is used as a building block for a variety of organic synthesis reactions. It is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5A3M4P4C is also used as an intermediate in the synthesis of a range of heterocyclic compounds.

科学的研究の応用

Chemical and Pharmacological Potential of Morpholine and Pyrazole Derivatives

Morpholine and pyrazole derivatives exhibit a wide range of chemical and pharmacological activities due to their unique structural features. Morpholine, a six-membered aromatic organic heterocycle, is known for its presence in various organic compounds with diverse pharmacological activities. Similarly, pyrazole derivatives are recognized for their significant biological effects, including anticancer properties. The synthesis and exploration of these derivatives have shown promising results in the development of new therapeutic agents with potent pharmacophoric activities. Studies highlight the synthesis strategies and biological activity of pyrazoline derivatives, emphasizing their potential in anticancer research and as dynamic applications in pharmaceutical chemistry (Asif & Imran, 2019); (Ray et al., 2022).

Therapeutic Insights into Pyrazole Analogs

Pyrazole analogs have demonstrated extensive pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The versatility of the pyrazole moiety allows for the development of various medicinal agents, showcasing the importance of pyrazole-based compounds in drug discovery. This highlights the continuous research efforts towards designing and synthesizing novel pyrazole derivatives with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Pyrazoline Derivatives in Neurodegenerative Disease Management

Pyrazoline derivatives have been identified as key compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, including inhibitory actions against acetylcholine esterase and monoamine oxidase, offer promising avenues for therapeutic interventions. These findings underscore the potential of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future research in drug development (Ahsan et al., 2022).

特性

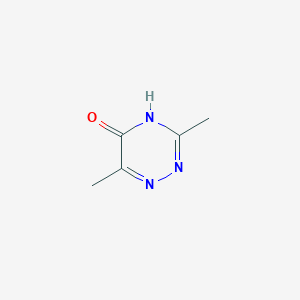

IUPAC Name |

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLMKEBHZNMGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

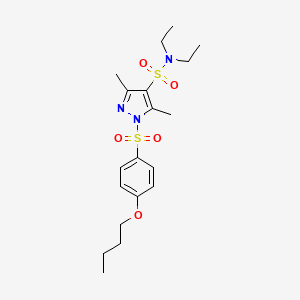

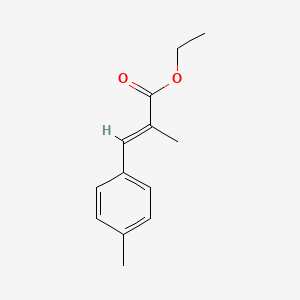

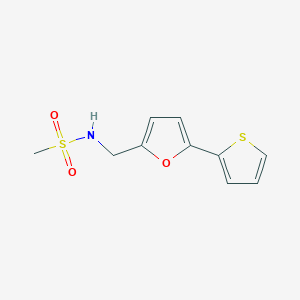

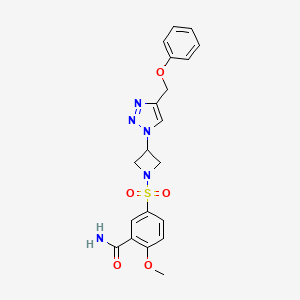

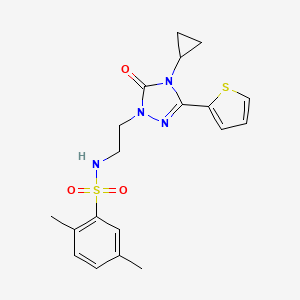

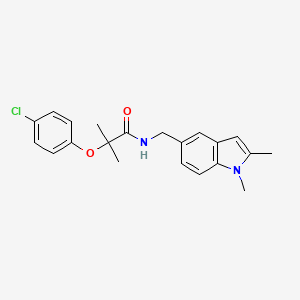

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)

![4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol](/img/structure/B2566652.png)

![(Z)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2566654.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)

![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)